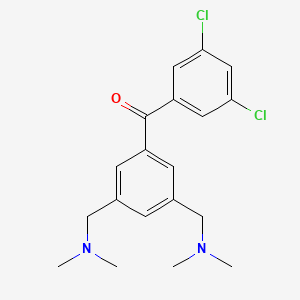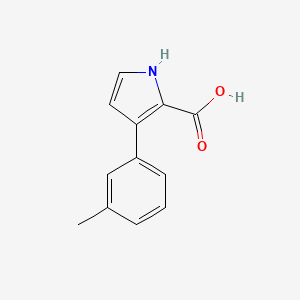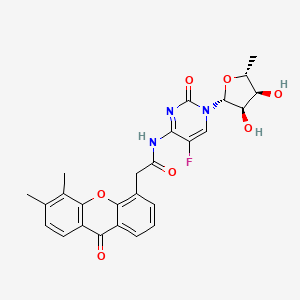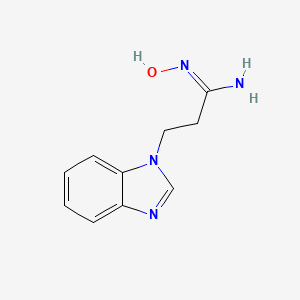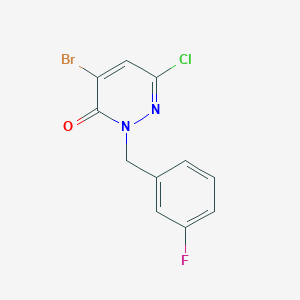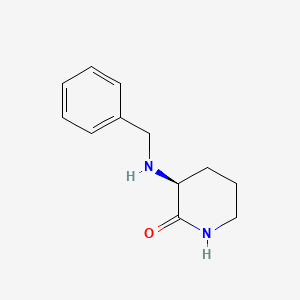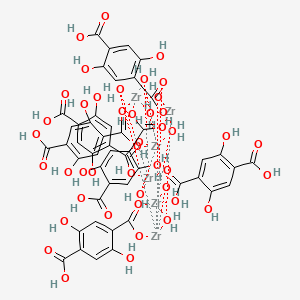
(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine is a synthetic organic compound characterized by the presence of a fluorine atom and a hydroxylamine group attached to a tetrahydrocarbazole framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine typically involves the following steps:
Formation of the Tetrahydrocarbazole Core: The initial step involves the synthesis of the tetrahydrocarbazole core through a cyclization reaction. This can be achieved using a Fischer indole synthesis or a Pictet-Spengler reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Hydroxylamine Group: The hydroxylamine group is introduced through the reaction of the corresponding ketone or aldehyde with hydroxylamine hydrochloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can yield amines or hydroxylamines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways.
Modulating Receptors: The compound may bind to receptors, altering their signaling pathways and leading to therapeutic effects.
Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine can be compared with other similar compounds, such as:
(NZ)-N-(6-chloro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine: Similar structure but with a chlorine atom instead of fluorine.
(NZ)-N-(6-bromo-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine: Similar structure but with a bromine atom instead of fluorine.
(NZ)-N-(6-methyl-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties.
Eigenschaften
Molekularformel |
C12H11FN2O |
|---|---|
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H11FN2O/c13-7-1-4-11-10(5-7)9-3-2-8(15-16)6-12(9)14-11/h1,4-5,14,16H,2-3,6H2/b15-8- |
InChI-Schlüssel |
LXOISCFAAKOVPU-NVNXTCNLSA-N |
Isomerische SMILES |
C\1CC2=C(C/C1=N\O)NC3=C2C=C(C=C3)F |
Kanonische SMILES |
C1CC2=C(CC1=NO)NC3=C2C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


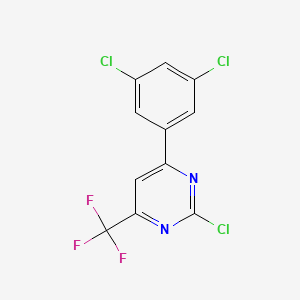
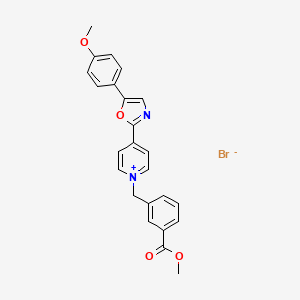
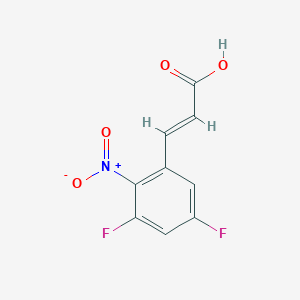
![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)
